molecular formula C23H30O6 B1255471 (1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one

(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one

Cat. No.: B1255471
M. Wt: 402.5 g/mol
InChI Key: JBKKPDPDDVIENY-FPQOSCNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one is a natural organic compound extracted from the plant Salvia przewalskii Maxim, commonly known as Przewalski’s sage. It belongs to the class of diterpenoids and is characterized by a unique 6/6/7 carbon ring skeleton. This compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and anti-tumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one involves several key steps. One common method starts with the compound salvia acid as the starting material. The process includes epoxidation, ring-opening, and lactonization reactions to form the intermediate isorosmanol. This intermediate undergoes further functional group modifications to construct the unique 6/6/7 carbon ring skeleton of this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the roots of Salvia przewalskii. The extraction process includes distillation and solvent extraction using ether or ester solvents. The extracted solution is then purified to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their pharmacological properties .

Scientific Research Applications

(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one has a wide range of scientific research applications:

Mechanism of Action

(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one exerts its effects through various molecular targets and pathways. It interacts with key enzymes and receptors involved in inflammation, bacterial growth, and tumor progression. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antibacterial activity is attributed to the disruption of bacterial cell membranes. The anti-tumor effects are achieved through the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one is unique due to its 6/6/7 carbon ring skeleton, which distinguishes it from other diterpenoids. Similar compounds include:

This compound stands out due to its unique structure and diverse pharmacological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one

InChI

InChI=1S/C23H30O6/c1-10(2)12-9-13-15(17(26)14(11(3)24)16(12)25)23-8-6-7-22(4,5)20(23)18(27)19(13)29-21(23)28/h9-10,18-21,25,27-28H,6-8H2,1-5H3/t18-,19+,20-,21+,23-/m0/s1

InChI Key

JBKKPDPDDVIENY-FPQOSCNCSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C(=O)C(=C1O)C(=O)C)[C@@]34CCCC([C@@H]3[C@H]([C@@H]2O[C@H]4O)O)(C)C

Canonical SMILES

CC(C)C1=CC2=C(C(=O)C(=C1O)C(=O)C)C34CCCC(C3C(C2OC4O)O)(C)C

Synonyms

przewalskin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one
Reactant of Route 2
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one
Reactant of Route 3
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one
Reactant of Route 4
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one
Reactant of Route 5
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one
Reactant of Route 6
Reactant of Route 6
(1R,9R,10R,11S,16R)-4-acetyl-5,10,16-trihydroxy-12,12-dimethyl-6-propan-2-yl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2(8),4,6-trien-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.